Cas no 66441-11-0 (ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate)
66441-11-0 structure
Product Name:ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate
CAS-nummer:66441-11-0
MF:C18H16ClNO4S
MW:377.84194278717
MDL:MFCD01574791
CID:964027
PubChem ID:56716
Update Time:2025-04-19
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Chemische en fysische eigenschappen
Naam en identificatie
-
- ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate
- Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoat e
- (+-)-Ethyl 2-(3-(tert-butylamino)-2-hydroxypropoxy)-5-(2-thiophenecarboxamido)benzoate
- AC1L23QK
- ethyl 2-(4-(6-chlorobenzothiazol-2-yloxy)-phenoxy)-propionate
- ethyl 2-(4-(6-chlorobenzthiazol-2-yloxy)-phenoxy)-propionate
- ethyl 2-{p-[(6-chloro-2-benzothiazolyl)oxy]phenoxy}propionate
- ethyl 2-< 3-< (1,1-dimethylethyl)amino> -2-hydroxypropoxy> -5-< (2-thienylcarbonyl)amino> benzoa
- L004000
- Tienoxololum
- UNII-44MR81YQ9R
- SCHEMBL161685
- Fenthiaprop-ethyl
- Ethyl 2-(4-((6-chloro-2-benzothiazolyl)oxy)phenoxy)propanoate
- ethyl 2-(4-((6-chlorobenzo[d]thiazol-2-yl)oxy)phenoxy)propanoate
- Propanoic acid, 2-(4-((6-chloro-2-benzothiazolyl)oxy)phenoxy)-, ethyl ester
- ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoate
- BRN 1166635
- 66441-11-0
- Oprea1_098320
- Joker
- 93921-16-5
- ethyl 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate
- Ethyl 2-(4-((6-chlorobenzothiazol-2-yl)oxy)phenoxy)propionate
- FENTHIAPROP-ETHYL, (+/-)-
- HOE 35 609
- Fenthiaprop-ethyl [ISO]
- NS00053073
- HOE-35609
- Q27286566
- UNII-PI0B96FNCB
- AKOS040751792
- ETHYL 2-(4-(6-CHLORO-2-BENZOTHIAZOLYLOXY)PHENOXY)PROPIONATE
- PI0B96FNCB
- DTXSID40917062
- Taifun
- EINECS 266-361-3
- Oprea1_046833
- HVCNNTAUBZIYCG-UHFFFAOYSA-N
-
- MDL: MFCD01574791
- Inchi: 1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3
- InChI-sleutel: HVCNNTAUBZIYCG-UHFFFAOYSA-N
- LACHT: ClC1C=CC2=C(C=1)SC(=N2)OC1C=CC(=CC=1)OC(C(=O)OCC)C
Berekende eigenschappen
- Exacte massa: 377.04898
- Monoisotopische massa: 377.0488569g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 7
- Complexiteit: 447
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 85.9Ų
Experimentele eigenschappen
- Dichtheid: 1.1812 (rough estimate)
- Brekindex: 1.6100 (estimate)
- PSA: 57.65
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2024-05-25 | |
| eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2025-02-20 | |
| eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2025-02-27 |
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Gerelateerde literatuur
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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